molecular formula C20H23BrN4O3 B2582361 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 1705311-08-5

1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2582361
CAS No.: 1705311-08-5
M. Wt: 447.333
InChI Key: MUPAGJICIUJZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a pyrazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent steps involve the formation of the pyrazole ring and the pyrrolidine carboxamide moiety through cyclization and amide coupling reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-bromophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3/c21-16-2-1-3-18(9-16)25-12-15(8-19(25)26)20(27)23-17-10-22-24(13-17)11-14-4-6-28-7-5-14/h1-3,9-10,13-15H,4-8,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPAGJICIUJZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.